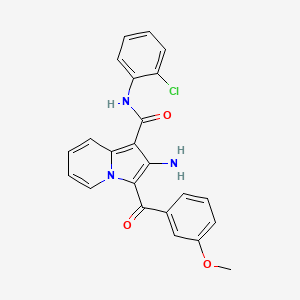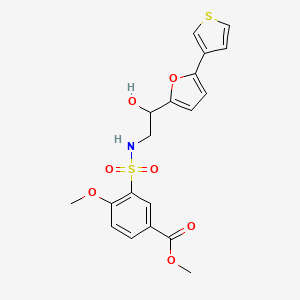![molecular formula C14H13N3O3S B2530880 2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid CAS No. 888432-56-2](/img/structure/B2530880.png)
2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential as inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. These compounds typically feature a pyrimidine or pyrrolopyrimidine core with various substitutions that can affect their biological activity .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of a core structure followed by additional functionalization. For example, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters involves a one-pot reaction starting from propargylamines, proceeding through the formation of a thiophene core, and finally recyclization into the pyrrole nucleus . Similarly, sulfanylidene tetrahydropyrimidine derivatives are synthesized using acid-catalyzed cyclocondensation reactions . These methods suggest that the synthesis of the compound might also involve a multi-step process with a key intermediate that is further functionalized to achieve the final product.
Molecular Structure Analysis
The molecular structure of related compounds often includes a pyrimidine or pyrrolopyrimidine ring system. In some cases, the ring system adopts conformations that are intermediate between boat, screw-boat, and twist-boat forms . The presence of substituents such as sulfanyl groups can influence the overall shape and electronic distribution of the molecule, which in turn can affect its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo reactions such as Michael addition and aldol reactions. For instance, the reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid with chalcones leads to the formation of unexpected products through a double Michael addition-aldol reaction sequence . This indicates that the compound may also participate in similar reactions, potentially leading to a variety of products depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structures. For example, the presence of hydrogen bond donors and acceptors, such as NH and sulfanyl groups, can lead to the formation of hydrogen-bonded ribbons in the crystal structure . These structural features can affect solubility, melting points, and other physical properties. The electronic properties of the pyrimidine or pyrrolopyrimidine core, as well as the presence of electron-withdrawing or electron-donating substituents, can influence the chemical reactivity of these compounds .
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
A study explored the anti-inflammatory properties of compounds related to "2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid". These compounds were synthesized and evaluated, showing significant anti-inflammatory activity. Some derivatives were found to be more active than acetylsalicylic acid and comparable to ibuprofen, highlighting their potential as anti-inflammatory agents (Jakubkienė et al., 2002).
Corrosion Inhibition
Another application involves the use of derivatives of this compound as corrosion inhibitors. A specific study found that certain derivatives effectively inhibit the corrosion of steel in acidic environments. The efficiency of these inhibitors increased with concentration, showing promise for industrial applications in protecting metal surfaces against corrosion (Bouklah et al., 2005).
Biological Activity of Heteroatomic Compounds
Research into the synthesis and biological activity of heteroatomic compounds based on related structures has been conducted, demonstrating antioxidant effects and potential for drug development. These studies highlight the compounds' effects on biological membranes and mitochondrial function, suggesting their utility in creating new therapeutic agents (Farzaliyev et al., 2020).
Antimicrobial Activities
Compounds structurally similar to "this compound" have been synthesized and evaluated for antimicrobial activities. Some derivatives exhibited significant activity against various microorganisms, offering a pathway for the development of new antimicrobial agents (Demirbas et al., 2004).
Direcciones Futuras
Pyridopyrimidines, including “2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid”, have shown therapeutic potential and are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies . Therefore, future research may focus on exploring the therapeutic possibilities of these compounds .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4)/MD-2 complex . This complex plays a crucial role in innate immune responses, and its activation can lead to the production of various cytokines .
Mode of Action
The compound binds primarily to the MD-2 in the TLR4/MD-2 complex . This binding stimulates the innate immune cells with minimal toxicity . The compound’s interaction with its target leads to the production of various cytokines, which are signaling molecules that regulate immune responses .
Biochemical Pathways
The activation of the TLR4/MD-2 complex triggers a cascade of biochemical reactions that lead to the production of various cytokines . These cytokines then mediate various immune responses, including inflammation and the activation of immune cells .
Result of Action
The result of the compound’s action is the stimulation of innate immune responses. This is achieved through the production of various cytokines, which mediate immune responses . These responses can help the body fight off infections and other diseases .
Propiedades
IUPAC Name |
2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-2-17-13(20)12-11(16-14(17)21-7-10(18)19)8-5-3-4-6-9(8)15-12/h3-6,15H,2,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANRHHXFIFXALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)
![Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride](/img/structure/B2530799.png)
![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)
![Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate](/img/structure/B2530805.png)


![4-chloro-2-[(E)-(mesitylimino)methyl]phenol](/img/structure/B2530811.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530812.png)


![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)